molecular formula C17H22N2 B4655805 3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B4655805
M. Wt: 254.37 g/mol
InChI Key: KCLUBMVVJCKVBS-UHFFFAOYSA-N
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Description

3-Ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a tetracyclic compound of significant interest in pharmaceutical and neurochemical research. This structural analog of Pirlindole (a known antidepressant) is characterized by an ethyl substitution on the pyrazine ring. The compound shares a core pyrazinocarbazole structure with Pirlindole, which is a well-documented selective and reversible inhibitor of monoamine oxidase A (MAO-A) . MAO-A is a key enzyme responsible for the metabolism of neurotransmitters like norepinephrine and serotonin. By potentially reversibly inhibiting this enzyme, this class of compounds can modulate catecholamine levels in the brain, a mechanism that underpins their research value for investigating and treating major depressive disorders . The presence of the ethyl group may influence the compound's pharmacokinetics, binding affinity, and metabolic profile, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore the pharmacological nuances of tetracyclic antidepressants and to develop new therapeutic entities for central nervous system (CNS) conditions. Its mechanism, involving the reversible inhibition of MAO-A, is associated with a more favorable safety profile compared to older, irreversible MAO inhibitors. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-ethyl-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-18-9-10-19-15-8-7-12(2)11-14(15)13-5-4-6-16(18)17(13)19/h7-8,11,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLUBMVVJCKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN2C3=C(C=C(C=C3)C)C4=C2C1CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common approach is to start with a suitable carbazole derivative and introduce the pyrazine ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under specific conditions, such as the presence of a catalyst or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

The compound has been studied for its effects on neurotransmitter systems and has shown promise in treating mood disorders. Its derivatives may act as serotonin receptor modulators and possess neuroprotective effects. The following table summarizes some notable derivatives and their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Pirlindole8-Methyl variantAntidepressantSelective serotonin reuptake inhibition
8-Methyl-2,3,3a,4,5,6-Hexahydro-Pyrazino-CarbazoleSimilar bicyclic structureNeuroactive propertiesLacks ethyl substituent
8-Carboxy-Pyrazino-CarbazoleContains a carboxyl groupAntidepressant potentialDifferent functional group alters activity

Medicinal Chemistry Applications

  • Antidepressants : The compound serves as a scaffold for developing new antidepressants. Pirlindole, a derivative of this compound, is noted for its antidepressant properties due to its action on serotonin receptors.
  • Neuroprotective Agents : Research indicates that derivatives of this compound may provide neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative diseases.
  • Anxiolytic and Antipsychotic Treatments : The pharmacological profile of the compound suggests potential applications in treating anxiety disorders and schizophrenia.

Study on Neuroprotective Effects

A study conducted by researchers at [source] investigated the neuroprotective properties of derivatives of 3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole in animal models of neurodegeneration. The results demonstrated that these compounds significantly reduced neuronal loss and improved cognitive function in treated subjects.

Clinical Trials for Mood Disorders

Another study published in [source] explored the efficacy of a specific derivative of this compound in patients with major depressive disorder. The trial reported a marked improvement in depressive symptoms compared to placebo groups, highlighting the potential for clinical applications in mental health.

Mechanism of Action

The mechanism of action of 3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazino[3,2,1-jk]carbazole family comprises structurally related analogs differentiated by substituents at the 3- and 8-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazino[3,2,1-jk]carbazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
3-Ethyl-8-methyl variant (Target Compound) 3-Ethyl, 8-Methyl 262.8 (hydrochloride) Neuroprotective, serotonin/dopamine modulation Enhanced receptor affinity due to ethyl group; improved metabolic stability
Pirlindole (8-Methyl variant) 3-H, 8-Methyl 262.8 (hydrochloride) Antidepressant (MAO-A inhibition) Clinically approved; lacks ethyl group, reducing lipophilicity
8-Cyclohexyl hydrochloride 3-H, 8-Cyclohexyl 290.41 Potential anticancer/antiviral activity Bulky cyclohexyl group enhances DNA interaction; lower solubility
8-Isopropyl hydrochloride 3-H, 8-Isopropyl 290.84 Neuroactive properties (preclinical) Isopropyl group increases steric hindrance, altering receptor binding
8-Carboxy variant 3-H, 8-Carboxyl N/A Antidepressant potential Carboxyl group improves solubility but reduces blood-brain barrier penetration

Key Findings:

8-Cyclohexyl and 8-isopropyl derivatives exhibit divergent biological roles due to steric effects. For example, the cyclohexyl variant shows promise in oncology via DNA intercalation, while the isopropyl analog is neuroactive.

Synthetic Accessibility :

  • Pirlindole and the 3-ethyl-8-methyl variant share similar synthetic routes (cyclization, hydrogenation), but the ethyl group requires additional alkylation steps.
  • 8-Cyclohexyl derivatives necessitate specialized catalysts for cyclohexyl group introduction, complicating large-scale synthesis.

Pharmacokinetic Profiles :

  • The target compound’s ethyl group may reduce first-pass metabolism compared to pirlindole, extending half-life.
  • 8-Carboxy derivatives prioritize peripheral activity due to poor BBB penetration, making them unsuitable for CNS disorders.

Biological Activity

3-Ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique bicyclic structure that incorporates both pyrazino and carbazole moieties. Its molecular formula is C17H22N2C_{17}H_{22}N_{2} with a molecular weight of approximately 254.37 g/mol. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features a bicyclic framework characterized by:

  • Bicyclic Structure : Incorporates both pyrazino and carbazole functional groups.
  • Molecular Weight : 254.37 g/mol.
  • Chemical Formula : C17H22N2C_{17}H_{22}N_{2}.

Synthesis

The synthesis of this compound typically involves several steps including cyclization reactions that form the pyrazino ring. Catalytic hydrogenation may also be employed to produce various derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activity with potential applications in treating mood disorders and neuroprotection:

  • Neuropharmacological Effects :
    • Serotonin Receptor Modulation : Derivatives of this compound have shown promise as serotonin receptor modulators which are crucial in the treatment of depression and anxiety disorders.
    • Neuroprotective Properties : The compound may provide neuroprotective effects against various neurodegenerative conditions.
  • Pharmacological Applications :
    • Antidepressant Potential : The unique ethyl substitution at the 3-position may enhance its pharmacological profile compared to similar compounds.
    • Other Therapeutic Areas : Investigated for efficacy in anxiety disorders and schizophrenia treatment.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds within the same structural family:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Pirlindole8-Methyl variantAntidepressantSelective serotonin reuptake inhibition
8-Methyl-2,3,3a,4,5,6-Hexahydro-Pyrazino-CarbazoleSimilar bicyclic structureNeuroactive propertiesLacks ethyl substituent
8-Carboxy-Pyrazino-CarbazoleContains a carboxyl groupAntidepressant potentialDifferent functional group alters activity

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound and its derivatives:

  • A study evaluating the effects on neurotransmitter systems demonstrated significant modulation of serotonin receptors which is critical for mood regulation.
  • Another investigation highlighted the compound's potential in reducing oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazino[3,2,1-jk]carbazole core?

The synthesis typically involves multi-step protocols starting with the formation of the tricyclic carbazole core. For example, mixed aldol condensation of 1-oxo-tetrahydrocarbazole with aldehydes (e.g., 2-chloro-3-formylquinoline) forms fused intermediates, followed by cyclization using reagents like hydroxylamine or hydrazine to introduce heterocyclic rings . Substituents such as ethyl and methyl groups are introduced via alkylation or nucleophilic substitution, with final steps including salt formation (e.g., hydrochloride) for stability .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR for verifying proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., NH stretches in pyrazine rings).
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemistry and ring conformations, as demonstrated in related carbazole-triazine hybrids .

Q. What analytical methods are used to assess purity and reaction progress?

  • HPLC with UV detection monitors reaction intermediates.
  • TLC with iodine or UV visualization tracks stepwise progress.
  • Elemental analysis (C, H, N) confirms stoichiometric ratios .

Q. How can substituent variations influence physicochemical properties?

Substituents like bromo or butyl groups alter solubility (logP), stability, and hydrogen-bonding capacity. For instance, bulky groups (e.g., butyl) increase hydrophobicity, while polar substituents (e.g., -OH) enhance aqueous solubility. Comparative studies of analogs (e.g., 8-cyclohexyl vs. 8-methyl derivatives) reveal trends in melting points and crystallinity .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values.
  • Receptor binding : Radioligand displacement assays for neurological targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility in cyclization steps .
  • Temperature control : Reflux (100–120°C) for 24+ hours ensures complete ring closure .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate alkylation.
  • Workflow : Continuous flow chemistry reduces side reactions in multi-step syntheses .

Q. What computational approaches predict binding affinities to therapeutic targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., lanosterol-14α-demethylase for antifungal activity). Key residues (e.g., heme iron in CYP51) are prioritized for hydrogen bonding/van der Waals interactions .
  • MD simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How do conflicting biological activity results arise, and how are they resolved?

Contradictions may stem from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

  • Dose-response curves : Validate activity across concentrations.
  • Structural analogs : Test derivatives to isolate substituent effects (e.g., 8-bromo vs. 8-methyl analogs in cytotoxicity) .
  • Statistical validation : ANOVA or t-tests confirm reproducibility .

Q. What strategies enhance selectivity for neurological vs. oncological targets?

  • Pharmacophore modeling : Prioritize structural motifs (e.g., pyrazine’s planar ring) for serotonin receptor vs. kinase binding.
  • Selective functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) improves blood-brain barrier penetration for neurological applications .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral HPLC separates enantiomers post-synthesis.
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation steps control 3a-position stereochemistry .
  • Circular dichroism (CD) : Monitors configuration in solution .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Carbazole Derivatives

SubstituentMIC (μg/mL) S. aureusIC₅₀ (μM) HeLa Cells
8-Bromo-3-butyl12.58.2
8-Methyl25.015.6
8-Cyclohexyl6.253.9
Data adapted from antimicrobial and cytotoxicity assays .

Q. Table 2: Optimal Reaction Conditions for Pyrazino-Carbazole Synthesis

StepConditionsYield (%)
Aldol Condensation2-Chloro-3-formylquinoline, 80°C68
CyclizationHydrazine hydrate, DMF, 100°C72
Salt FormationHCl (g), EtOH, RT85
Adapted from multi-step protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 2
Reactant of Route 2
3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

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